2-Chloro-5-phenylpyrimidine

Description

BenchChem offers high-quality 2-Chloro-5-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

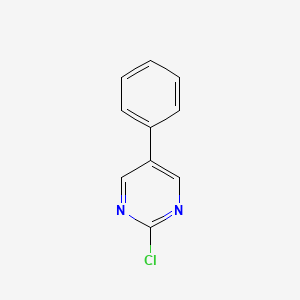

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIWMPNOFGQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345532 | |

| Record name | 2-Chloro-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-62-5 | |

| Record name | 2-Chloro-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-phenylpyrimidine (CAS 22536-62-5): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-Chloro-5-phenylpyrimidine stands as a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive chloro group make it an exceptionally versatile scaffold for creating diverse molecular architectures. This guide provides an in-depth technical overview of 2-Chloro-5-phenylpyrimidine, covering its physicochemical properties, robust synthesis protocols, key chemical transformations, and its significant applications as a precursor to biologically active compounds. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for its synthesis and derivatization through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Section 1: Physicochemical Properties and Characterization

2-Chloro-5-phenylpyrimidine is typically a white to off-white solid at room temperature.[1] Its structural and physical properties are fundamental to its handling, reactivity, and analytical identification. A comprehensive summary of these properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 22536-62-5 | [2] |

| Molecular Formula | C₁₀H₇ClN₂ | [2][3] |

| Molecular Weight | 190.63 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 131-133 °C | [1] |

| Boiling Point | 369.9 ± 21.0 °C at 760 mmHg | [3] |

| Density | 1.2 - 1.245 g/cm³ | [2][3] |

| Flash Point | 209.1 °C | [2] |

| LogP | 2.32 - 2.80 | [1][3] |

| PSA (Polar Surface Area) | 25.78 Ų | [3] |

Characterization: The identity and purity of 2-Chloro-5-phenylpyrimidine are unequivocally confirmed through standard analytical techniques.

-

¹H NMR (CDCl₃): δ 8.86 (s, 2H, pyrimidine protons), 7.57 (m, 5H, phenyl protons).[4] This signature spectrum clearly shows the two equivalent protons on the pyrimidine ring and the multiplet corresponding to the phenyl group.

-

Mass Spectrometry (MS): The exact mass is 190.029770 u.[3] GC-MS analysis will show a characteristic isotopic pattern for the single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Section 2: Synthesis and Purification

The most prevalent and scalable synthesis of 2-Chloro-5-phenylpyrimidine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high efficiency and functional group tolerance. The common starting materials are 5-bromo-2-chloropyrimidine and phenylboronic acid.[4][5]

dot graph "Synthesis_of_2_Chloro_5_phenylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Suzuki-Miyaura synthesis of 2-Chloro-5-phenylpyrimidine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system for the synthesis of 2-Chloro-5-phenylpyrimidine.

1. Reagent and Solvent Preparation:

-

Degas the solvents (e.g., Toluene, Dichloromethane, Methanol) with a nitrogen stream for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]

2. Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromopyrimidine (1.0 eq.), phenylboronic acid (1.0-1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).[4][5] The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]

-

Add the degassed solvent system. A common mixture is Toluene, Dichloromethane, and Methanol.[4]

-

Purge the flask with nitrogen or argon.

3. Catalyst Addition:

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture.[4] This Pd(0) catalyst initiates the cycle by oxidative addition into the C-Br bond.[6]

4. Reaction Execution:

-

Heat the mixture to reflux (typically 80-90 °C) and stir overnight.[4]

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-2-chloropyrimidine is fully consumed.

5. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add water and separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-5-phenylpyrimidine as a solid.[4][5]

Section 3: Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-5-phenylpyrimidine stems from the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C2 position susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr).[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Cl bond is an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.

While used for the primary synthesis of the title compound, the C2-Cl can also be selectively coupled. This reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position, creating a biarylpyrimidine core.

dot graph "Suzuki_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for Suzuki-Miyaura coupling.

This reaction is arguably one of the most powerful methods for synthesizing aniline derivatives and is widely used to couple primary or secondary amines to the C2 position of the pyrimidine ring.[9] This transformation is critical for building the aminopyrimidine scaffold found in numerous kinase inhibitors.[10][11]

dot graph "Buchwald_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for Buchwald-Hartwig amination.

Causality in Protocol: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. It serves to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination, the final product-forming step.[12] The use of bulky phosphine ligands (e.g., Xantphos, RuPhos) accelerates the reductive elimination and prevents catalyst decomposition.[13]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the C2-Cl group with a terminal alkyne.[14] This introduces an alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., hydration, reduction, click chemistry). The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15]

Nucleophilic Aromatic Substitution (SₙAr)

In certain cases, particularly with highly nucleophilic species or when the pyrimidine ring is further activated, the chlorine at the C2 position can be displaced directly via an SₙAr mechanism.[8] This reaction is often thermally driven and can be an alternative to metal-catalyzed processes for introducing oxygen, sulfur, or nitrogen nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[16]

Section 4: Applications in Medicinal Chemistry & Drug Discovery

2-Chloro-5-phenylpyrimidine is a highly valued scaffold in drug discovery. The 2-amino-5-phenylpyrimidine core, readily accessible from this starting material via Buchwald-Hartwig amination, is a privileged structure that mimics the adenine hinge-binding motif of ATP. This makes it a cornerstone for the development of kinase inhibitors.[10][11]

Many potent inhibitors targeting kinases like Src, Abl, ALK, and EGFR incorporate this structural motif.[10][17] For instance, the core of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy, is built upon a substituted aminopyrimidine structure.[10][11] Furthermore, derivatives have been explored as antifungal agents targeting lanosterol 14α-demethylase (CYP51).[18]

dot graph "Medicinal_Chemistry_Applications" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Diversification of the 2-Chloro-5-phenylpyrimidine scaffold.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Chloro-5-phenylpyrimidine is essential.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][23] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5]

Section 6: Conclusion

2-Chloro-5-phenylpyrimidine is a high-value, versatile intermediate whose importance in modern synthetic and medicinal chemistry cannot be overstated. Its straightforward synthesis via Suzuki coupling and the exceptional reactivity of its C2-chloro group in a variety of palladium-catalyzed cross-coupling reactions provide a reliable and efficient gateway to a vast chemical space. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel, biologically active molecules that can address significant therapeutic challenges.

References

-

Chemsrc. (n.d.). 2-Chloro-5-phenylpyrimidine | CAS#:22536-62-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]

-

American Elements. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from [Link]

-

PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]

-

PubMed Central. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-pentylpyrimidine. Retrieved from [Link]

-

YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Retrieved from [Link]

-

YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-chloro-5-phenylpyrimidine | 22536-62-5 [chemnet.com]

- 3. 2-Chloro-5-phenylpyrimidine | CAS#:22536-62-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-CHLORO-5-PHENYL-PYRIMIDINE CAS#: 22536-62-5 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zenodo.org [zenodo.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig_reaction [chemeurope.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanelements.com [americanelements.com]

- 20. CAS 22536-62-5 | 2-Chloro-5-phenyl-pyrimidine - Synblock [synblock.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrimidine: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Chloro-5-phenylpyrimidine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, with derivatives exhibiting promising applications in oncology and mycology. This document consolidates key data, outlines detailed experimental protocols, and presents logical workflows to support ongoing research and development efforts.

Core Molecular and Physical Properties

2-Chloro-5-phenylpyrimidine is a solid, aromatic heterocyclic compound. Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| CAS Number | 22536-62-5 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 131-133 °C | [3] |

| Boiling Point | 369.9 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| LogP | 2.797 | [3] |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two main signals. A multiplet observed at δ 7.57 ppm corresponds to the five protons of the phenyl ring, while a singlet at δ 8.86 ppm is assigned to the two equivalent protons on the pyrimidine ring.

¹³C NMR Spectroscopy: Although a dedicated spectrum with full assignment for 2-Chloro-5-phenylpyrimidine is not widely published, theoretical predictions and data from similar structures suggest characteristic chemical shifts. The carbon atoms of the pyrimidine ring would appear in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced. The phenyl group carbons would also resonate in the typical aromatic range.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-5-phenylpyrimidine would exhibit characteristic absorption bands indicative of its functional groups. Key expected vibrations include:

-

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.[4]

-

C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1400 cm⁻¹ region.[4]

-

C-Cl stretching: A strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[5]

Mass Spectrometry (MS)

Experimental Protocols: Synthesis of 2-Chloro-5-phenylpyrimidine

Two primary synthetic routes for 2-Chloro-5-phenylpyrimidine have been reported, primarily involving palladium-catalyzed cross-coupling reactions. These methods offer reliable pathways to obtain the target molecule.

Method 1: Suzuki Coupling Reaction

This widely used method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki Coupling

Caption: Suzuki coupling reaction workflow for the synthesis of 2-Chloro-5-phenylpyrimidine.

Detailed Protocol:

-

Degas a mixture of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) with nitrogen.

-

To this solvent mixture, add 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), potassium carbonate (K₂CO₃, 12.72 g, 92 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.06 g, 0.92 mmol).

-

Heat the reaction mixture overnight at 90°C.

-

After cooling to room temperature, add water (200 mL) and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate (EtOAc).

-

Combine the organic layers, dry with magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by Medium Pressure Liquid Chromatography (MPLC) to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.

Method 2: Indium-Mediated Cross-Coupling

This alternative method utilizes an organoindium reagent for the cross-coupling reaction.

Experimental Workflow: Indium-Mediated Coupling

Caption: Indium-mediated cross-coupling for synthesizing 2-Chloro-5-phenylpyrimidine.

Detailed Protocol:

-

To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous tetrahydrofuran (THF), add triphenylindium (Ph₃In, 0.20 mmol).

-

Reflux the mixture until the starting materials are consumed (monitor by TLC or GC-MS).

-

Quench the reaction by adding a few drops of methanol (MeOH).

-

Concentrate the mixture under vacuum and add diethyl ether (Et₂O, 25 mL).

-

Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).

-

Dry the organic layer, filter, and concentrate under vacuum.

-

Purify the crude product by flash chromatography to obtain 2-Chloro-5-phenylpyrimidine.

Applications in Drug Discovery and Potential Signaling Pathways

Derivatives of 2-Chloro-5-phenylpyrimidine have garnered significant interest in drug discovery due to their diverse biological activities. While specific studies on the parent molecule are limited, the broader class of phenylpyrimidines has shown promise as anticancer and antifungal agents.

Antifungal Activity: Targeting CYP51

Several studies have demonstrated that phenylpyrimidine derivatives can act as potent antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for ergosterol biosynthesis in fungi, a key component of their cell membranes.[11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The phenylpyrimidine scaffold serves as a key structural motif for interaction with the active site of CYP51.[11]

Logical Relationship: Antifungal Mechanism of Phenylpyrimidines

References

- 1. scielo.br [scielo.br]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-5-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including palladium-catalyzed cross-coupling reactions and chlorination of pyrimidinone precursors, providing in-depth experimental protocols and a comparative summary of quantitative data.

Introduction

2-Chloro-5-phenylpyrimidine is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules.[1] The strategic placement of the chloro and phenyl groups on the pyrimidine ring allows for diverse functionalization, making it an attractive scaffold for targeting various biological pathways. This guide explores the core synthetic routes to this important compound, offering detailed procedural insights for laboratory-scale preparation.

Core Synthesis Pathways

The synthesis of 2-chloro-5-phenylpyrimidine is predominantly achieved through two strategic approaches: the construction of the C-C bond between a pre-functionalized pyrimidine and a phenyl group, or the modification of a pre-existing 5-phenylpyrimidine scaffold. The most prevalent methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura and Stille-type couplings. An alternative and classical approach involves the direct chlorination of a 5-phenyl-2-hydroxypyrimidine precursor.

Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon bonds.[2] For the synthesis of 2-chloro-5-phenylpyrimidine, these reactions typically start from a dihalogenated pyrimidine, with 5-bromo-2-chloropyrimidine being the most common precursor. The difference in reactivity between the C-Br and C-Cl bonds (generally I > Br > Cl) allows for selective coupling at the 5-position.[2]

The Suzuki-Miyura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3][4]

Experimental Protocol: Suzuki-Miyura Coupling [5]

-

Materials:

-

5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)

-

Phenylboronic acid (3.74 g, 30.7 mmol)[5]

-

Potassium carbonate (K₂CO₃) (12.72 g, 92 mmol)[5]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.06 g, 0.92 mmol)[5]

-

Toluene (150 mL)

-

Dichloromethane (150 mL)[5]

-

Methanol (35 mL)[5]

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Degas the toluene, dichloromethane, and methanol with nitrogen.[5]

-

In a reaction vessel, combine 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[5]

-

Add the degassed solvent mixture to the reaction vessel.

-

Heat the mixture overnight at 90°C under a nitrogen atmosphere.[5]

-

After cooling to room temperature, add water (200 mL) to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

-

Purify the residue by MPLC (Medium Pressure Liquid Chromatography) to obtain 2-chloro-5-phenylpyrimidine.[5]

-

A related cross-coupling approach utilizes triorganoindium reagents. This method also proceeds chemoselectively to afford 5-substituted-2-chloropyrimidines in good yields.[6][7]

Experimental Protocol: Organoindium Coupling [5]

-

Materials:

-

5-Bromo-2-chloropyrimidine (0.50 mmol)

-

Triphenylindium (Ph₃In) (0.20 mmol)[5]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

5% Hydrochloric acid (HCl) solution

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

-

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine and Pd(PPh₃)₄ in anhydrous THF, add Ph₃In.[5]

-

Reflux the mixture until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Quench the reaction by adding a few drops of methanol.

-

Concentrate the mixture under vacuum and add diethyl ether (25 mL).

-

Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).[5]

-

Dry the organic phase, filter, and concentrate under vacuum.

-

Purify the residue by flash chromatography to obtain the desired 2-chloro-5-phenylpyrimidine.[5]

-

Pathway 2: Chlorination of 5-Phenyl-2-hydroxypyrimidine

An alternative strategy involves the synthesis of a 5-phenyl-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 5-phenyl-2(1H)-pyrimidinone) followed by a chlorination step. This classical approach often utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9]

Experimental Protocol: Chlorination with Phosphorus Oxychloride (General Procedure) [8][9]

-

Materials:

-

5-Phenyl-2-hydroxypyrimidine (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (excess or equimolar)

-

Pyridine or N,N-diethylaniline (optional, as a base)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel, suspend or dissolve 5-phenyl-2-hydroxypyrimidine in phosphorus oxychloride. The POCl₃ can be used in excess as both a reagent and a solvent, or in equimolar amounts in a solvent-free reaction at high temperature.[8][9]

-

Optionally, a base such as pyridine or N,N-diethylaniline can be added to facilitate the reaction.[8]

-

Heat the reaction mixture to reflux or an elevated temperature (e.g., 70-160°C) for several hours, monitoring the reaction progress by TLC or LC-MS.[10][11]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into ice water with vigorous stirring.[10]

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, to a pH of 7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or chloroform) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis pathways. It is important to note that yields can vary based on the specific reaction conditions and the scale of the synthesis.

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent(s) | Temperature | Yield | Purity | Reference |

| Suzuki-Miyura Coupling | 5-Bromo-2-chloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, CH₂Cl₂, MeOH | 90°C | 48% | Grayish-white solid | [5] |

| Organoindium Coupling | 5-Bromo-2-chloropyrimidine, Triphenylindium | Pd(PPh₃)₄ | Anhydrous THF | Reflux | Good | Not Specified | [6][7] |

| Chlorination | 5-Phenyl-2-hydroxypyrimidine | POCl₃ | POCl₃ (reagent & solvent) or Solvent-free | 70-160°C | >80% (for similar substrates) | Not Specified | [11] |

Product Characterization

The final product, 2-chloro-5-phenylpyrimidine, is typically a white to off-white solid.[5] Its identity and purity can be confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 7.57 (m, 5H), 8.86 (s, 2H).[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-chloro-5-phenylpyrimidine (190.63 g/mol ).

Conclusion

This technical guide has outlined the primary and most effective synthesis pathways for 2-chloro-5-phenylpyrimidine. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and expertise available. The palladium-catalyzed cross-coupling reactions offer a modern and versatile approach, while the chlorination of a pyrimidinone precursor provides a more classical and often high-yielding alternative. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. – SynCatMet [syncatmeth.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-5-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-chloro-5-phenylpyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development by consolidating essential analytical data, experimental protocols, and structural information.

Compound Overview

Structure:

Molecular Structure of 2-Chloro-5-phenylpyrimidine

-

Molecular Formula: C₁₀H₇ClN₂

-

Molecular Weight: 190.63 g/mol

-

CAS Number: 22536-62-5

-

Appearance: White to off-white solid

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-chloro-5-phenylpyrimidine was acquired on a BRUKER AC-300 instrument in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard at 297K.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.86 | Singlet | 2H | Pyrimidine C4-H, C6-H |

| 7.57 | Multiplet | 5H | Phenyl protons |

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~161 | C2 (C-Cl) of Pyrimidine |

| ~158 | C4, C6 of Pyrimidine |

| ~135 | C1' of Phenyl (quaternary) |

| ~130 | C5 of Pyrimidine (quaternary) |

| ~129 | C2', C6' or C3', C5' of Phenyl |

| ~128 | C4' of Phenyl |

| ~127 | C3', C5' or C2', C6' of Phenyl |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for 2-chloro-5-phenylpyrimidine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1585 | Strong | C=C stretching (aromatic ring) |

| ~1500 - 1400 | Strong | C=C stretching (aromatic ring) |

| ~1100 - 1000 | Medium | C-H in-plane bending |

| ~800 - 700 | Strong | C-Cl stretch |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of 2-chloro-5-phenylpyrimidine would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 190 | ~100% | [M]⁺ (¹²C₁₀¹H₇³⁵ClN₂) |

| 192 | ~33% | [M+2]⁺ (¹²C₁₀¹H₇³⁷ClN₂) |

| 155 | Moderate | [M-Cl]⁺ |

| 128 | Moderate | [M-Cl-HCN]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-chloro-5-phenylpyrimidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of 2-chloro-5-phenylpyrimidine is dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the clean salt plate is first collected. The sample plate is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-chloro-5-phenylpyrimidine is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

Acquisition: The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Visualizations

Spectroscopic Analysis Workflow

Workflow for the Spectroscopic Analysis of 2-Chloro-5-phenylpyrimidine.

Proposed Mass Spectrometry Fragmentation Pathway

Proposed Fragmentation Pathway of 2-Chloro-5-phenylpyrimidine in Mass Spectrometry.

An In-depth Technical Guide to the Solubility of 2-Chloro-5-phenylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-phenylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document outlines the general principles of its solubility, provides detailed experimental protocols for its determination, and presents a framework for understanding its behavior in various organic solvents.

Introduction to 2-Chloro-5-phenylpyrimidine

2-Chloro-5-phenylpyrimidine is a solid, aromatic heterocyclic compound with the chemical formula C₁₀H₇ClN₂. Its structure, featuring a pyrimidine ring substituted with a chloro and a phenyl group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications.

Principles of Solubility for Pyrimidine Derivatives

The solubility of pyrimidine derivatives like 2-Chloro-5-phenylpyrimidine is governed by the principle of "like dissolves like." The presence of the phenyl group imparts a degree of nonpolar character, suggesting solubility in nonpolar organic solvents. Conversely, the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, potentially allowing for some solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Factors influencing the solubility of 2-Chloro-5-phenylpyrimidine include:

-

Solvent Polarity: A key determinant of solubility.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute.

-

Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data Not Available |

| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data Not Available |

| Methanol | CH₄O | 5.1 | 25 | Data Not Available |

| Ethanol | C₂H₆O | 4.3 | 25 | Data Not available |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of 2-Chloro-5-phenylpyrimidine. The following outlines a standard gravimetric method.

Materials and Equipment

-

2-Chloro-5-phenylpyrimidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (0.45 µm)

-

Oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-5-phenylpyrimidine to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-Chloro-5-phenylpyrimidine is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the saturated solution minus the mass of the vial with the dried solute.

-

Solubility ( g/100 g of solvent) = (mass of dissolved solute / mass of solvent) x 100.

-

Visualizing Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

General Synthetic and Purification Workflow

The synthesis of 2-Chloro-5-phenylpyrimidine often involves a cross-coupling reaction followed by purification. The diagram below outlines a typical workflow.

Caption: General workflow for the synthesis and purification of an organic compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of 2-Chloro-5-phenylpyrimidine in organic solvents. While specific quantitative data remains to be extensively published, the outlined principles and experimental protocols offer a robust framework for researchers and professionals in the field. The provided workflows serve as a visual guide for both solubility determination and the broader context of its chemical synthesis and purification. Further experimental investigation is encouraged to populate the solubility data for this important chemical intermediate.

2-Chloro-5-phenylpyrimidine chemical stability and storage

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage of 2-Chloro-5-phenylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the stability of this compound is critical for ensuring its quality, and for the development of robust manufacturing processes and stable final products.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-phenylpyrimidine is provided in Table 1. This data is essential for handling, processing, and analytical method development.

| Property | Value |

| Chemical Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| Appearance | White solid |

| Melting Point | 131-133 °C |

| Boiling Point | 369.9 °C at 760 mmHg |

| Flash Point | 209.1 °C |

| Solubility | Slightly soluble in water. Soluble in alcohol. |

Chemical Stability and Degradation Pathways

While specific quantitative stability data for 2-Chloro-5-phenylpyrimidine is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from its structure and from studies on analogous compounds such as 2-chloropyridine and other halogenated pyrimidines.

Hydrolytic Degradation: The carbon-chlorine bond in 2-chloropyrimidines is susceptible to hydrolysis, particularly under forcing conditions such as high temperatures or non-neutral pH.[2][3] The hydrolysis of the chloro group would lead to the formation of 5-phenylpyrimidin-2-one. The rate of hydrolysis is expected to be dependent on both pH and temperature.

Photodegradation: Aromatic and heteroaromatic chlorinated compounds can be susceptible to photodegradation. Studies on 2-chloropyridine have shown that exposure to UV light can lead to the formation of various degradation products.[4] For 2-Chloro-5-phenylpyrimidine, photodegradation could involve cleavage of the carbon-chlorine bond or reactions involving the pyrimidine or phenyl rings. It is therefore recommended to protect the compound from light.

Thermal Degradation: 2-Chloro-5-phenylpyrimidine has a high boiling point, suggesting good thermal stability under normal conditions. However, at elevated temperatures, particularly in the presence of oxygen or other reactive species, degradation can occur. Thermal decomposition under fire conditions may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.

Incompatible Materials: To maintain the stability of 2-Chloro-5-phenylpyrimidine, contact with strong oxidizing agents, strong acids, strong bases, strong reducing agents, and acid chlorides should be avoided. These materials can catalyze or participate in degradation reactions.

The following diagram illustrates the key factors that can influence the chemical stability of 2-Chloro-5-phenylpyrimidine.

Caption: Factors influencing the stability of 2-Chloro-5-phenylpyrimidine.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 2-Chloro-5-phenylpyrimidine, the following storage conditions are recommended based on available safety data sheets:

-

Temperature: Store in a cool place.

-

Atmosphere: Store in a dry, well-ventilated area. Keep the container tightly closed to prevent moisture ingress.

-

Light: Protect from light.

-

Security: Store in a locked-up area.

-

Separation: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5] The following protocols outline a general approach for assessing the stability of 2-Chloro-5-phenylpyrimidine.

Forced Degradation Study

The goal of a forced degradation study is to generate a target degradation of 5-20%.[5] This is typically achieved by exposing a solution of the compound to various stress conditions.

Table 2: Suggested Conditions for Forced Degradation Study

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at 60°C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solution heated at 80°C |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial component of a stability study is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6] This method must be able to separate the parent compound from all process impurities and degradation products.

General RP-HPLC Method Parameters:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where 2-Chloro-5-phenylpyrimidine has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The forced degradation samples are used to demonstrate the specificity of the method.

References

- 1. researchgate.net [researchgate.net]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. journaljpri.com [journaljpri.com]

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrimidine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-phenylpyrimidine is a key building block in the synthesis of a variety of biologically active compounds, finding significant application in the fields of medicinal chemistry and agrochemistry. Its versatile reactivity, stemming from the presence of the chloro-substituent and the phenyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of 2-chloro-5-phenylpyrimidine, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in contemporary research.

Discovery and History

While the pyrimidine ring system has been a subject of extensive study since the late 19th century, the specific compound 2-chloro-5-phenylpyrimidine has gained prominence more recently as a versatile intermediate in organic synthesis. The development of modern cross-coupling reactions, particularly the Suzuki coupling, has significantly contributed to the accessibility and utility of 5-arylpyrimidines.

An early and notable report on the synthesis of 2-chloro-5-phenylpyrimidine is found in a 2008 publication in Organic Letters by Mosquera, Riveiros, Sestelo, and Sarandeses.[1] Their work detailed the cross-coupling reactions of organoindium reagents with 2,5-dihalopyrimidines. Another widely used method for its synthesis is the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid, a testament to the power of palladium-catalyzed reactions in constructing biaryl systems.[1] These synthetic advancements have made 2-chloro-5-phenylpyrimidine readily available for its use in the synthesis of more complex molecules, including potential antifungal agents and kinase inhibitors.[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 2-chloro-5-phenylpyrimidine, providing essential data for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties of 2-Chloro-5-phenylpyrimidine

| Property | Value | Reference |

| CAS Number | 22536-62-5 | [3][4] |

| Molecular Formula | C₁₀H₇ClN₂ | [3][4] |

| Molecular Weight | 190.63 g/mol | [3][4] |

| Appearance | White to grayish-white solid | [1][4] |

| Melting Point | 131-133 °C | [4] |

| Boiling Point | 369.9 °C at 760 mmHg | [4] |

| Density | 1.245 g/cm³ | [4] |

| Flash Point | 209.1 °C | [4] |

| Refractive Index | 1.593 | [4] |

Table 2: Spectroscopic Data of 2-Chloro-5-phenylpyrimidine

| Spectrum Type | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.57 (m, 5H) | [1] |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 190 |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of 2-chloro-5-phenylpyrimidine are detailed below. These protocols are based on established literature procedures and provide a foundation for laboratory-scale preparation.

Method 1: Suzuki Coupling Reaction[1]

This method involves the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.

Materials:

-

5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)

-

Phenylboronic acid (3.74 g, 30.7 mmol)

-

Potassium carbonate (K₂CO₃) (12.72 g, 92 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.06 g, 0.92 mmol)

-

Toluene (150 mL)

-

Dichloromethane (150 mL)

-

Methanol (35 mL)

-

Water (200 mL)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Degas the toluene, dichloromethane, and methanol with nitrogen.

-

To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add the degassed solvents to the reaction vessel.

-

Heat the mixture overnight at 90 °C under a nitrogen atmosphere.

-

After cooling to room temperature, add water to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by Medium Pressure Liquid Chromatography (MPLC) to obtain 2-chloro-5-phenylpyrimidine as a grayish-white solid.

-

The reported yield for this method is approximately 48%.[1]

Method 2: Cross-Coupling with Triphenylindium[1]

This method utilizes the reaction of 5-bromo-2-chloropyrimidine with triphenylindium in the presence of a palladium catalyst.

Materials:

-

5-Bromo-2-chloropyrimidine (0.50 mmol)

-

Triphenylindium (Ph₃In) (0.20 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O) (25 mL)

-

5% Hydrochloric acid (HCl) solution (15 mL)

-

Saturated ammonium chloride (NH₄Cl) solution (15 mL)

-

Brine (15 mL)

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF, add triphenylindium.

-

Reflux the mixture until the starting materials are consumed (monitor by TLC).

-

Quench the reaction by adding a few drops of methanol.

-

Concentrate the mixture under vacuum.

-

Add diethyl ether to the residue.

-

Wash the organic phase sequentially with 5% HCl solution, saturated NH₄Cl solution, and brine.

-

Dry the organic phase, filter, and concentrate under vacuum.

-

Purify the product by flash chromatography to obtain 2-chloro-5-phenylpyrimidine.

Mandatory Visualizations

Suzuki Coupling Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-chloro-5-phenylpyrimidine via the Suzuki coupling reaction.

Caption: Suzuki Coupling Workflow for 2-Chloro-5-phenylpyrimidine Synthesis.

Applications in Drug Development and Research

2-Chloro-5-phenylpyrimidine serves as a crucial intermediate in the synthesis of various compounds with potential therapeutic applications. The chloro group at the 2-position is a good leaving group, readily displaced by nucleophiles, while the phenyl group at the 5-position can be further functionalized. This allows for the generation of diverse libraries of compounds for screening in drug discovery programs.

Notably, derivatives of 2-phenylpyrimidine have been investigated as:

-

Antifungal Agents: Phenylpyrimidine derivatives have shown promise as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[2]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Modifications of the 2-chloro-5-phenylpyrimidine core could lead to the discovery of novel inhibitors for various kinases involved in cell signaling pathways.

-

Agrochemicals: Pyrimidine derivatives are also utilized in the development of herbicides and fungicides.[5]

Conclusion

2-Chloro-5-phenylpyrimidine is a valuable and versatile building block in modern organic synthesis. The development of efficient synthetic methods, such as the Suzuki coupling, has made this compound readily accessible to researchers. Its utility in the synthesis of biologically active molecules, particularly in the fields of drug discovery and agrochemicals, underscores its importance. This technical guide provides a solid foundation of its history, properties, and synthesis, empowering researchers to effectively utilize this key intermediate in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 22536-62-5 | 2-Chloro-5-phenyl-pyrimidine - Synblock [synblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

physical characteristics of 2-Chloro-5-phenylpyrimidine solid

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-5-phenylpyrimidine Solid

Introduction

2-Chloro-5-phenylpyrimidine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring a reactive chlorine atom and a phenyl substituent on a pyrimidine core, makes it a versatile building block for creating more complex molecular architectures. Understanding the physical characteristics of this compound in its solid state is paramount for researchers and drug development professionals. Properties such as crystal structure, thermal stability, and spectroscopic profile directly influence its reactivity, solubility, formulation, and ultimately, its efficacy and safety in potential applications.

This guide provides a comprehensive overview of the key physical characteristics of solid 2-Chloro-5-phenylpyrimidine, grounded in established analytical techniques. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining the causality behind experimental choices and how the data obtained forms a self-validating picture of the material's properties.

General Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-5-phenylpyrimidine provide a foundational dataset for its handling, storage, and application. These properties are intrinsic to the molecule and are the first parameters determined during its characterization. The compound typically presents as a white to off-white solid under standard conditions.[1][2]

A summary of its core quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClN₂ | [1][3][4] |

| Molecular Weight | 190.63 g/mol | [1][3][4] |

| CAS Number | 22536-62-5 | [1][2][3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 131-133 °C | [1][2] |

| Boiling Point | 369.9 °C (at 760 mmHg) | [1][3][4] |

| Density | 1.245 g/cm³ | [1][3][4] |

| Flash Point | 209.1 °C | [1][3] |

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystal lattice are critical determinants of a solid's macroscopic properties.

Molecular Structure

The molecular structure of 2-Chloro-5-phenylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position.

Caption: Molecular structure of 2-Chloro-5-phenylpyrimidine.

Crystal Structure Analysis via X-ray Crystallography

While specific crystallographic data for this exact compound is not publicly available, the definitive method for its determination is Single-Crystal X-ray Diffraction (SCXRD). This technique provides unequivocal proof of molecular structure and reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing. Such information is vital in drug development for understanding polymorphism, which can impact a drug's stability, solubility, and bioavailability.[5]

The choice to pursue SCXRD is driven by the need for unambiguous structural data. The success of the experiment is contingent on the quality of the crystal.

-

Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.

-

Dissolve 2-Chloro-5-phenylpyrimidine in a suitable solvent (e.g., chloroform, ethyl acetate) to near saturation.[6]

-

Employ a slow evaporation technique. Place the solution in a loosely capped vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor induces gradual crystallization.

-

Alternatively, use slow cooling. Heat the saturated solution and allow it to cool to room temperature, and then to a lower temperature (e.g., 4 °C), over several days.

-

-

Crystal Mounting and Data Collection:

-

Select a well-formed, defect-free crystal under a microscope.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and rotate it. A detector collects the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms.[5]

-

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of spots) are processed.

-

Mathematical algorithms (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

-

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-Chloro-5-phenylpyrimidine dissolved in CDCl₃, the spectrum is expected to be simple and diagnostic.

-

A multiplet signal around 7.57 ppm corresponds to the five protons of the phenyl group.[7]

-

A singlet signal at a downfield chemical shift, around 8.86 ppm , is characteristic of the two equivalent protons on the pyrimidine ring (at positions 4 and 6).[7] The electron-withdrawing nature of the two nitrogen atoms deshields these protons significantly.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Signals for the phenyl ring carbons are expected in the aromatic region (~125-140 ppm).

-

The pyrimidine ring carbons will be further downfield due to the influence of the nitrogens and the chlorine atom, with the carbon bearing the chlorine (C2) being the most deshielded.

-

-

Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-5-phenylpyrimidine solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR) to obtain the final spectrum for analysis.

Caption: Workflow for combined TGA/DSC thermal analysis.

Conclusion

The physical characterization of 2-Chloro-5-phenylpyrimidine solid is a multi-faceted process that builds a holistic understanding of the material. From fundamental properties like melting point and density to detailed structural insights from X-ray crystallography and spectroscopic fingerprints from NMR and IR, each piece of data validates the others. Thermal analysis confirms its stability and phase behavior. For researchers in drug development and materials science, this comprehensive dataset is not merely academic; it is the essential foundation for designing robust synthetic routes, developing stable formulations, and ensuring the quality and consistency of a pivotal chemical intermediate.

References

-

Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-5-phenylpyrimidine | CAS#:22536-62-5. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-pyrimidinol. National Institutes of Health. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-phenylpyrimidine (C10H7ClN2). Retrieved from [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]

-

SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-CHLORO-5-PHENYL-PYRIMIDINE CAS#: 22536-62-5 [m.chemicalbook.com]

- 3. 2-chloro-5-phenylpyrimidine | 22536-62-5 [chemnet.com]

- 4. americanelements.com [americanelements.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

The Synthetic Keystone: A Technical Guide to the Biological Potential of 2-Chloro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-phenylpyrimidine stands as a pivotal intermediate in the landscape of medicinal chemistry and agrochemical synthesis. While direct biological activity of this core structure is not extensively documented, its true significance lies in its role as a versatile scaffold for the generation of a diverse array of biologically active molecules. This technical guide delves into the synthesis of 2-Chloro-5-phenylpyrimidine and explores the significant biological activities of its derivatives, which have shown promise in antifungal and anticancer applications. The strategic placement of the chloro and phenyl groups on the pyrimidine ring provides a reactive handle and a foundational structure for further molecular elaboration, making it a compound of high interest in drug discovery programs.

Synthesis of 2-Chloro-5-phenylpyrimidine

The synthesis of 2-Chloro-5-phenylpyrimidine is primarily achieved through well-established cross-coupling reactions, offering reliable and scalable routes to this key intermediate.

Table 1: Synthetic Protocols for 2-Chloro-5-phenylpyrimidine

| Method | Starting Materials | Reagents and Conditions |

| Suzuki Coupling | 5-Bromo-2-chloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Dichloromethane/Methanol, 90°C, overnight |

| Indium-mediated Cross-Coupling | 5-Bromo-2-chloropyrimidine, Triphenylindium (Ph₃In) | Pd(PPh₃)₄, Anhydrous THF, Reflux |

Experimental Protocols

Method 1: Suzuki Coupling

-

Degas a mixture of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) with nitrogen.

-

To the solvent mixture, add 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), K₂CO₃ (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol).[1]

-

Heat the mixture overnight at 90°C.

-

After cooling, add water (200 mL) and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by MPLC to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[1]

Method 2: Indium-mediated Cross-Coupling

-

To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous THF, add Ph₃In (0.20 mmol).[1]

-

Reflux the mixture until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Quench the reaction with a few drops of methanol.

-

Concentrate the mixture under vacuum and add Et₂O (25 mL).

-

Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).[1]

-

Dry the organic layer, filter, and concentrate under vacuum.

-

Purify the crude product by flash chromatography to obtain 2-Chloro-5-phenylpyrimidine.[1]

Biological Activities of 2-Chloro-5-phenylpyrimidine Derivatives

The utility of 2-Chloro-5-phenylpyrimidine as a synthetic intermediate is highlighted by the diverse biological activities exhibited by its derivatives. The 2-chloro position serves as a key site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules with therapeutic potential.

Antifungal Activity

Derivatives of 2-phenylpyrimidine have been investigated as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

A series of novel phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors.[2] One of the lead compounds, C6, demonstrated excellent in vitro antifungal activity against a panel of clinically relevant fungal strains, with its efficacy being superior to the first-line drug fluconazole.[2]

Table 2: In Vitro Antifungal Activity of a 2-Phenylpyrimidine Derivative (Compound C6) [2]

| Fungal Strain | MIC (μg/mL) of Compound C6 | MIC (μg/mL) of Fluconazole |

| Candida albicans | 0.25 | >64 |

| Candida tropicalis | 0.5 | 4 |

| Candida glabrata | 1 | 16 |

| Candida parapsilosis | 0.25 | 2 |

| Candida krusei | 1 | 64 |

The general synthetic strategy to access these active antifungal agents involves utilizing a 2-phenylpyrimidine core, for which 2-Chloro-5-phenylpyrimidine can be a precursor.

References

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5-phenylpyrimidine